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Compound of Interest

Compound Name: 1-epi-Regadenoson ethyl ester

Cat. No.: B12399054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the genotoxicity of 1-epi-Regadenoson ethyl
ester and its parent compound, Regadenoson. Due to the absence of publicly available

genotoxicity data for 1-epi-Regadenoson ethyl ester, a common intermediate in the synthesis

of Regadenoson, this document focuses on the comprehensive genotoxicity assessment of

Regadenoson as a benchmark. The data presented is crucial for understanding the potential

mutagenic, clastogenic, and aneugenic risks associated with this class of A2A adenosine

receptor agonists.

Executive Summary
A thorough review of publicly available data, including the U.S. Food and Drug Administration

(FDA) Pharmacology and Toxicology Review for Regadenoson (Lexiscan), reveals a

comprehensive set of genotoxicity studies conducted on the parent compound. Regadenoson

has been demonstrated to be non-genotoxic in a standard battery of tests designed to detect

gene mutations, chromosomal damage, and DNA damage. While no direct data exists for 1-
epi-Regadenoson ethyl ester, the findings for Regadenoson provide a critical reference point

for its safety assessment.

Comparative Genotoxicity Data
The following table summarizes the results of the genotoxicity studies performed on

Regadenoson. No comparable data is publicly available for 1-epi-Regadenoson ethyl ester or
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other adenosine receptor agonists in a similarly comprehensive format.
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Experimental Protocols
The genotoxicity studies for Regadenoson were conducted following standardized protocols,

likely adhering to OECD (Organisation for Economic Co-operation and Development)

guidelines. The methodologies for these key assays are detailed below.

Bacterial Reverse Mutation Assay (Ames Test)
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The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds.[1][2][3]

Principle: This assay utilizes several strains of bacteria (typically Salmonella typhimurium and

Escherichia coli) with pre-existing mutations in genes required for histidine or tryptophan

synthesis, respectively.[1][2] These mutations render the bacteria unable to grow in a medium

lacking the specific amino acid. The test evaluates the ability of a test substance to cause a

reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and

form colonies.

Methodology:

Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used to

detect different types of mutations (frameshift and base-pair substitutions).

Metabolic Activation: The test is performed both with and without a mammalian metabolic

activation system (S9 fraction), typically derived from rat liver homogenates. This is to

assess the mutagenicity of the parent compound and its metabolites.

Exposure: The bacterial strains are exposed to various concentrations of the test article on

agar plates with a minimal amount of the required amino acid.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the

number of revertant colonies compared to the negative control.

In Vitro Chromosomal Aberration Assay
This assay is designed to identify substances that cause structural chromosomal damage in

cultured mammalian cells.[4]

Principle: Cultured mammalian cells are exposed to the test substance, and then mitotic cells

are harvested and examined for chromosomal aberrations.

Methodology:
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Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese

Hamster Lung (V79), or human peripheral blood lymphocytes.

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation

system.

Exposure: Cells are treated with the test substance at various concentrations for a defined

period.

Harvest and Staining: After treatment, the cells are treated with a mitotic inhibitor (e.g.,

colcemid) to accumulate cells in metaphase. The cells are then harvested, fixed, and

stained.

Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations,

such as chromatid and chromosome gaps, breaks, and exchanges.

In Vivo Micronucleus Assay
This test assesses the genotoxic potential of a substance in a whole animal system by

detecting damage to chromosomes or the mitotic apparatus.[5][6]

Principle: The assay identifies the formation of micronuclei, which are small, extranuclear

bodies containing chromosome fragments or whole chromosomes that were not incorporated

into the daughter nuclei during cell division.

Methodology:

Test System: Typically, rodents (mice or rats) are used.

Administration: The test substance is administered to the animals, usually via one or more

routes of exposure (e.g., oral gavage, intraperitoneal injection, intravenous injection).

Sample Collection: Bone marrow is collected at appropriate time points after exposure.

Slide Preparation and Staining: The bone marrow cells are smeared on slides and stained to

differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and

normochromatic erythrocytes (NCEs; mature red blood cells).
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Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic

examination. A significant increase in the frequency of MN-PCEs in treated animals

compared to controls indicates in vivo genotoxicity.
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Caption: A generalized workflow for the assessment of genotoxicity of a test compound.
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Caption: Simplified signaling pathway of Regadenoson via the A2A adenosine receptor.
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Based on a comprehensive battery of genotoxicity tests submitted to the FDA, Regadenoson is

not considered to be genotoxic. It did not induce gene mutations in the Ames test, nor did it

cause chromosomal damage in either in vitro or in vivo assays. While the genotoxicity of 1-epi-
Regadenoson ethyl ester has not been directly assessed in publicly available studies, the

negative results for the parent compound provide a strong indication of a low genotoxicity risk

for this related substance. However, as impurities may have different toxicological profiles,

dedicated testing of 1-epi-Regadenoson ethyl ester would be required for a definitive

conclusion. Researchers and drug development professionals should consider these findings in

the context of their specific applications and regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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